

# 3-Chloro-4-(trifluoromethyl)benzylamine CAS number and properties

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## Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethyl)benzylamine

Cat. No.: B1323524

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## Technical Guide: 4-Chloro-3-(trifluoromethyl)benzylamine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

4-Chloro-3-(trifluoromethyl)benzylamine is a critical chemical intermediate, primarily recognized for its role in the synthesis of multi-kinase inhibitors used in oncology. Its unique structure, featuring both a chloro and a trifluoromethyl group on the benzene ring, imparts specific physicochemical properties that are leveraged in the design of targeted therapeutics. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its significant application in the development of the anticancer drug Sorafenib.

### Chemical and Physical Properties

The properties of 4-Chloro-3-(trifluoromethyl)benzylamine are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference
CAS Number	62039-92-3	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClF <sub>3</sub> N	[1]
Molecular Weight	209.60 g/mol	[1]
Appearance	-	-
Melting Point	138-141 °C	[1]
Boiling Point	-	-
Density	1.379 g/mL at 25 °C	[1]
Refractive Index	n <sub>20</sub> /D 1.495	
Flash Point	>110 °C (>230.0 °F)	
InChI Key	SRHQOQMNBVOXCF-UHFFFAOYSA-N	
SMILES	NCc1ccc(Cl)c(c1)C(F)(F)F	

## Synthesis of 4-Chloro-3-(trifluoromethyl)benzylamine

A common synthetic route to 4-Chloro-3-(trifluoromethyl)benzylamine involves the reduction of the corresponding nitrile or the reductive amination of the corresponding benzaldehyde. A representative experimental protocol is detailed below.

### Experimental Protocol: Synthesis via Reduction of 4-Chloro-3-(trifluoromethyl)benzonitrile

This protocol is based on established chemical transformations for the synthesis of benzylamines from benzonitriles.

Materials:

- 4-Chloro-3-(trifluoromethyl)benzonitrile

- Lithium aluminum hydride ( $\text{LiAlH}_4$ ) or Borane-tetrahydrofuran complex ( $\text{BH}_3 \cdot \text{THF}$ )
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Rotary evaporator
- Standard laboratory glassware for inert atmosphere reactions

Procedure:

- **Reaction Setup:** A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (a molar excess, typically 1.5-2.0 equivalents) in anhydrous diethyl ether or THF.
- **Addition of Starting Material:** A solution of 4-Chloro-3-(trifluoromethyl)benzonitrile in the same anhydrous solvent is added dropwise to the stirred suspension of the reducing agent at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
- **Quenching:** The reaction is carefully quenched by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath. This procedure is to safely decompose the excess reducing agent and precipitate the aluminum salts.
- **Work-up:** The resulting suspension is filtered, and the solid residue is washed with the reaction solvent. The combined organic filtrates are then washed with brine, dried over

anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

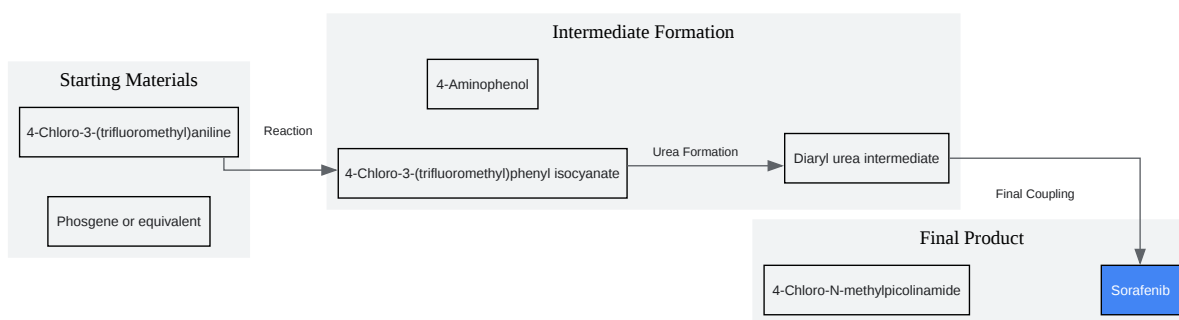
- Purification: The crude 4-Chloro-3-(trifluoromethyl)benzylamine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

## Application in Drug Development: Synthesis of Sorafenib

4-Chloro-3-(trifluoromethyl)benzylamine is a key building block in the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and unresectable hepatocellular carcinoma. The benzylamine moiety is typically converted to an isocyanate which then reacts with an amine to form the urea linkage central to Sorafenib's structure.

### Logical Workflow: Synthesis of Sorafenib from 4-Chloro-3-(trifluoromethyl)aniline

The following diagram illustrates a common synthetic pathway to Sorafenib, starting from the related aniline, which would be a precursor to the benzylamine or can be used to generate a related isocyanate.

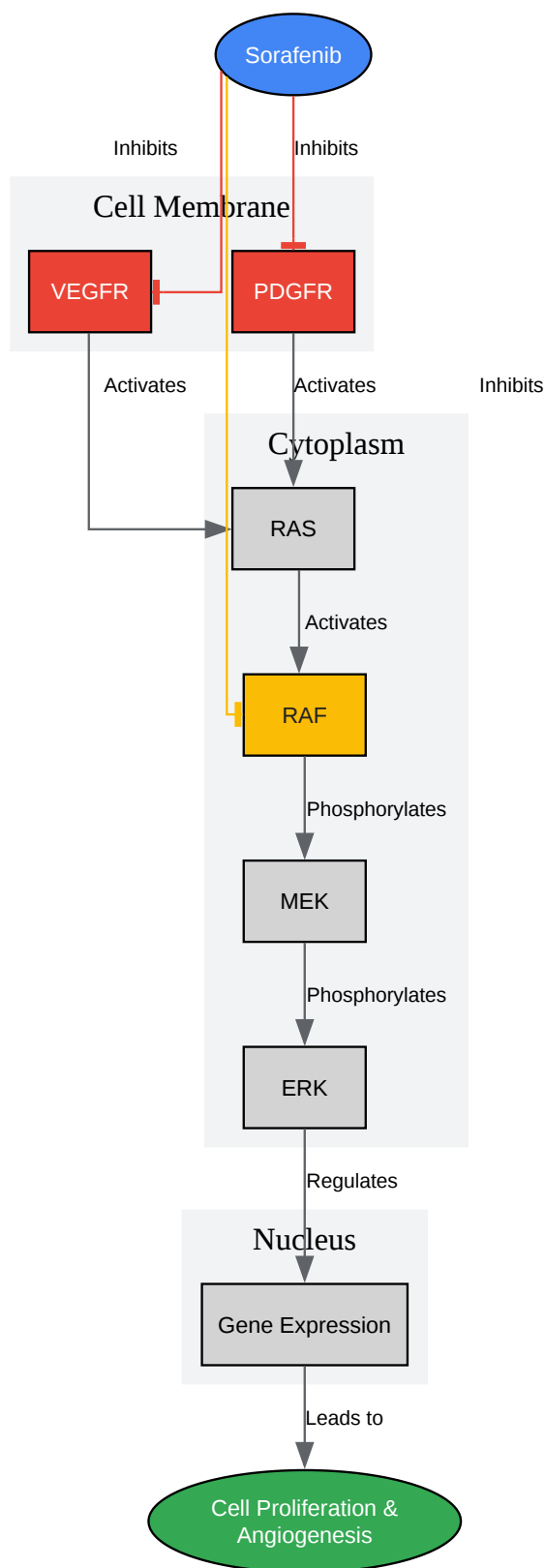


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Caption: A generalized synthetic scheme for Sorafenib.[3]

## Signaling Pathway Targeted by Sorafenib

Sorafenib functions by inhibiting multiple kinases involved in both tumor cell proliferation and angiogenesis. A simplified representation of the key signaling pathways targeted by Sorafenib is provided below.



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Caption: Sorafenib's dual mechanism of action.[3]

## Safety and Handling

4-Chloro-3-(trifluoromethyl)benzylamine is classified as a corrosive and toxic substance.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[1] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

## Conclusion

4-Chloro-3-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry, most notably for the synthesis of the anticancer drug Sorafenib. Its synthesis requires careful handling due to its hazardous nature. A thorough understanding of its properties and reactivity is essential for its effective and safe use in research and drug development. The dual-action mechanism of its derivative, Sorafenib, in inhibiting key signaling pathways highlights the importance of such fluorinated intermediates in designing potent and specific therapeutic agents.

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## References

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Email: [info@benchchem.com](mailto:info@benchchem.com)